Ethyl 2,3-dihydroxybenzoate

Descripción general

Descripción

Ethyl 2,3-dihydroxybenzoate is a chemical compound related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss Ethyl 2,3-dihydroxybenzoate, they do provide insights into closely related compounds and their synthesis, molecular structures, and chemical properties. For instance, Ethyl 3,4-dihydroxybenzoate has been studied for its antioxidant properties and its effects on esophageal squamous cell carcinoma cells, indicating potential therapeutic applications . Other related compounds, such as Ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate and Ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, have been synthesized and structurally characterized, contributing to the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including oxidation, esterification, and thermal rearrangement. For example, Ethyl 3,4-dihydroxybenzoate can be synthesized from 4-methylcatechol through oxidation and esterification reactions, with the optimization of reaction conditions leading to a high yield of 90.5% . The synthesis of Ethyl 2-(2-Hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves a condensation reaction, showcasing the versatility of synthetic methods in creating diverse molecular structures .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal and molecular structure of Ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate was determined by X-ray crystallography . Similarly, the structure of Diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate was elucidated, revealing the conformation of its ethylene bridges and the coplanarity of its benzene rings .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can lead to various functional groups and molecular frameworks. The thermal rearrangement of the 2-thiabicyclo[3,1,0]hex-3-ene system, for example, resulted in an unexpected product, demonstrating the complexity of chemical transformations . The tandem palladium-catalyzed oxidative aminocarbonylation-cyclization is another example of a chemical reaction used to synthesize heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal packing of Diethyl 2,2'-(ethane-1,2-diyldioxy)dibenzoate is dominated by van der Waals forces, which are significant in determining the compound's solid-state properties . The presence of substituents like chlorine and hydroxyl groups can affect the acidity, reactivity, and overall stability of the compounds .

Aplicaciones Científicas De Investigación

Application in Antibiotic Potentiation

- Scientific Field : Microbiology and Pharmacology .

- Summary of the Application : Ethyl 3,4-dihydroxybenzoate (EDHB) has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .

- Methods of Application : The plant phenolic compound EDHB was evaluated for its EPI activity against drug-resistant E. coli. The half-maximal inhibitory concentration, modulation assays, and time-kill studies were conducted .

- Results or Outcomes : EDHB has limited antibacterial activity but can potentiate the activity of antibiotics for drug-resistant E. coli. It significantly increases dye accumulation and reduces dye efflux, indicating its interference with substrate translocation via a bacterial efflux pump .

Application in Hypobaric Hypoxia

- Scientific Field : Physiology and Neurology .

- Summary of the Application : Ethyl 3,4-dihydroxybenzoate (EDHB), a prolyl hydroxylase enzyme inhibitor, has been studied for its role in modulating adaptive responses to hypobaric hypoxia (HH) in rat brain .

- Methods of Application : Male Sprague–Dawley rats treated with EDHB (75 mg/kg for 3 days), were subjected to acute HH exposure at 9144 m (30,000 ft) for 5 h .

- Results or Outcomes : EDHB effectively scaled down HH induced cerebral edema with concomitant downregulation of brain NF-κB expression. There was significant curtailment of pro-inflammatory cytokines and cell adhesion molecules .

Safety And Hazards

Ethyl 2,3-dihydroxybenzoate is classified as a serious eye damage/eye irritation and skin sensitization category 1 . It may cause an allergic skin reaction and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid dust formation .

Direcciones Futuras

Propiedades

IUPAC Name |

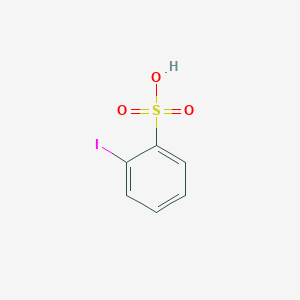

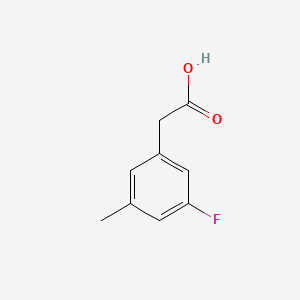

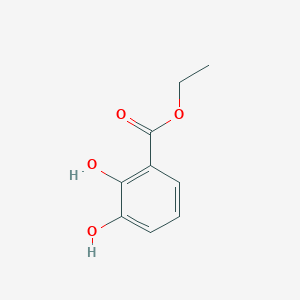

ethyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMQSXRCGOZYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381572 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dihydroxybenzoate | |

CAS RN |

3943-73-5 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.